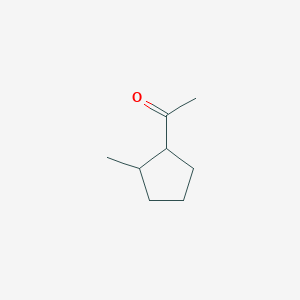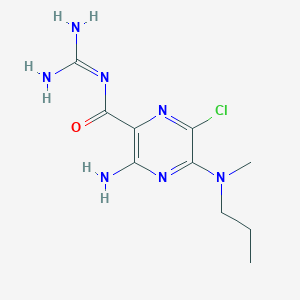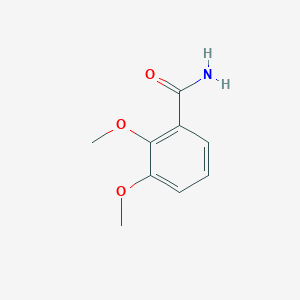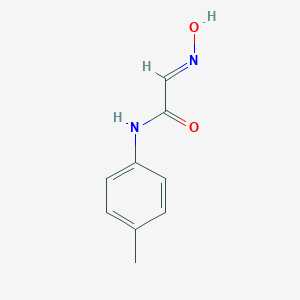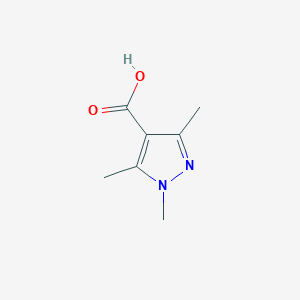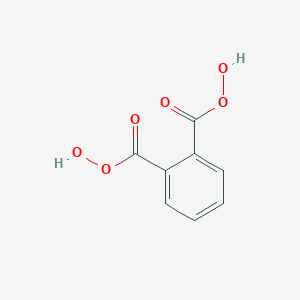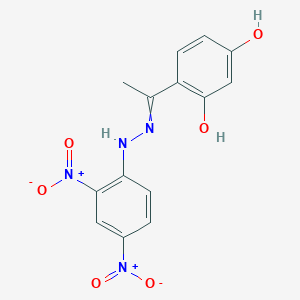
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone, commonly known as DNPH, is a chemical compound used in scientific research. It is a yellow-orange crystalline powder that is soluble in water and organic solvents. DNPH is widely used in analytical chemistry to detect and quantify carbonyl compounds, which are important intermediates in many biochemical pathways.
Mécanisme D'action
The mechanism of action of DNPH involves the formation of a hydrazone derivative with carbonyl compounds. The reaction is catalyzed by acid or base, and the resulting hydrazone is stable and can be analyzed by spectroscopic methods. The reaction is highly specific for carbonyl compounds and does not react with other functional groups such as alcohols and amines.
Effets Biochimiques Et Physiologiques
DNPH is not known to have any significant biochemical or physiological effects. It is considered to be relatively non-toxic and safe to handle in the laboratory. However, it should be handled with care and appropriate safety precautions should be taken to avoid exposure to the skin, eyes, and respiratory system.
Avantages Et Limitations Des Expériences En Laboratoire
DNPH has several advantages for lab experiments. It is a highly specific reagent for detecting carbonyl compounds, and can be used to quantify them in complex mixtures such as biological fluids and environmental samples. It is also relatively easy to handle and can be used in a wide range of analytical techniques such as UV-Vis, HPLC, and GC-MS.
However, there are also some limitations to the use of DNPH. It can only detect carbonyl compounds and does not react with other functional groups such as alcohols and amines. It also requires a relatively large amount of sample, which can be a limitation when working with limited amounts of material. In addition, DNPH can interfere with some analytical methods such as LC-MS, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the use of DNPH in scientific research. One area of interest is the development of new analytical methods that can detect carbonyl compounds in real-time. This could be useful for monitoring changes in carbonyl compound levels in biological fluids and environmental samples. Another area of interest is the development of new derivatives of DNPH that can detect other functional groups such as alcohols and amines. This could expand the range of applications for DNPH in analytical chemistry. Finally, there is also interest in the use of DNPH as a potential therapeutic agent for the treatment of carbonyl-related diseases such as Alzheimer's disease and diabetes.
Méthodes De Synthèse
DNPH can be synthesized by reacting 2,4-dinitrophenylhydrazine with 2,4-dihydroxyacetophenone. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization. The yield of DNPH is typically around 70-80%.
Applications De Recherche Scientifique
DNPH is widely used in scientific research as a reagent for detecting and quantifying carbonyl compounds. Carbonyl compounds are formed by the oxidation of aldehydes and ketones, which are important intermediates in many biochemical pathways. DNPH reacts with carbonyl compounds to form stable hydrazones, which can be analyzed by various spectroscopic methods such as UV-Vis, HPLC, and GC-MS. DNPH is particularly useful for detecting carbonyl compounds in complex mixtures such as biological fluids and environmental samples.
Propriétés
Numéro CAS |
1166-12-7 |
|---|---|
Nom du produit |
1-(2,4-Dihydroxyphenyl)ethan-1-one (2,4-dinitrophenyl)hydrazone |
Formule moléculaire |
C14H12N4O6 |
Poids moléculaire |
332.27 g/mol |
Nom IUPAC |
4-[N-(2,4-dinitroanilino)-C-methylcarbonimidoyl]benzene-1,3-diol |
InChI |
InChI=1S/C14H12N4O6/c1-8(11-4-3-10(19)7-14(11)20)15-16-12-5-2-9(17(21)22)6-13(12)18(23)24/h2-7,16,19-20H,1H3 |
Clé InChI |
AXYZBIJYZKKFRR-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
SMILES canonique |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



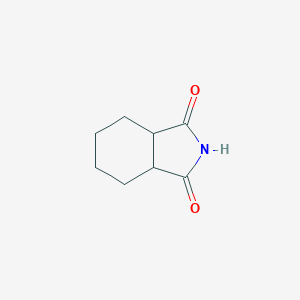

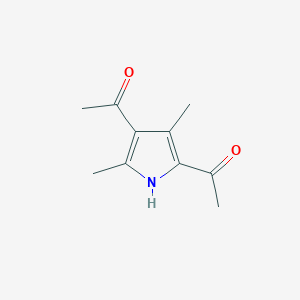
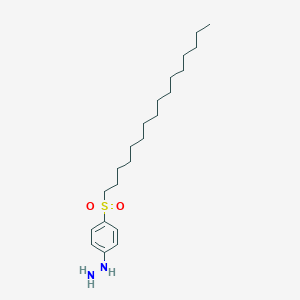

![2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B73315.png)

